Ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Given its complexity and functional groups, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of various heterocyclic compounds, including those with thiadiazole moieties, which are structurally related to Ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. For instance, Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This synthesis pathway could potentially be applied to the synthesis of this compound by modifying the functional groups or reaction conditions (Mohamed, 2014).
Potential Applications
The chemical structure of this compound suggests its potential in the development of antimicrobial agents. Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, indicating the interest in thiadiazole derivatives for their bioactivity. Similarly, compounds with thiadiazole cores have been explored for their antimicrobial properties, which suggests possible applications of this compound in this area (Desai, Shihora, & Moradia, 2007).
Chemical Reactivity and Derivatives
The reactivity of similar compounds has been studied, providing insights into possible reactions and derivatives of this compound. For example, research by Hartenstein and Sicker (1993) on the syntheses of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton indicates the versatility of related structures in synthesizing a wide range of derivatives with potential biological and chemical applications (Hartenstein & Sicker, 1993).
Mechanism of Action
Target of Action
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a thiadiazole ring have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability .
Result of Action
Compounds with a thiadiazole ring have been found to have diverse biological activities .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .
properties
IUPAC Name |
ethyl 4-[[2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-31-20(29)15-6-8-16(9-7-15)23-19(28)13-32-22-26-25-21(33-22)24-18(27)12-14-4-10-17(30-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHSZRKUYOLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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